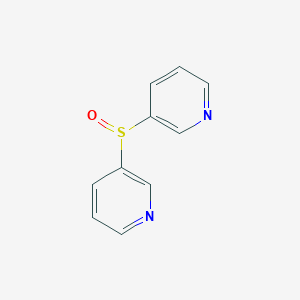

Pyridine, 3,3'-sulfinylbis-

Description

Structure

3D Structure

Properties

CAS No. |

57331-01-8 |

|---|---|

Molecular Formula |

C10H8N2OS |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

3-pyridin-3-ylsulfinylpyridine |

InChI |

InChI=1S/C10H8N2OS/c13-14(9-3-1-5-11-7-9)10-4-2-6-12-8-10/h1-8H |

InChI Key |

FGDZOTXNKZEARG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Pyridine, 3,3 Sulfinylbis and Analogous Dipyridyl Sulfoxides

Direct Synthetic Strategies for Sulfinyl Linkage Formation

The formation of the sulfoxide (B87167) bridge is a critical step in the synthesis of dipyridyl sulfoxides. This can be accomplished through direct oxidation of a corresponding sulfide (B99878) precursor or via coupling reactions that assemble the aryl-sulfur-aryl motif.

The most common method for preparing sulfoxides is the oxidation of their corresponding sulfides. wikipedia.org For the synthesis of Pyridine (B92270), 3,3'-sulfinylbis-, this would involve the oxidation of Pyridine, 3,3'-thiobis-. Care must be taken to prevent over-oxidation to the corresponding sulfone. wikipedia.org A variety of oxidizing agents and conditions can be employed, each with specific advantages regarding selectivity and functional group tolerance.

Common oxidants include hydrogen peroxide, often used with a catalyst such as Sc(OTf)₃, which has been shown to be effective for mono-oxidation of alkyl-aryl sulfides. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide with a diphenyl diselenide catalyst for highly selective oxidation. organic-chemistry.org Electrochemical methods also present a viable route for the oxidation of diaryl sulfides to sulfoxides. researchgate.net These electrochemical processes can be finely tuned by adjusting the current and solvent to selectively yield the sulfoxide over the sulfone. researchgate.net The oxygen source for both the sulfoxide and sulfone functions in these reactions is derived from water. researchgate.net

Table 1: Selected Oxidative Methods for Sulfide to Sulfoxide Conversion

| Oxidant/System | Catalyst/Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Triflic Acid (TfOH) | General sulfides | Tolerates oxidatively sensitive functional groups. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Scandium(III) triflate (Sc(OTf)₃) | Alkyl-aryl sulfides | Efficient catalysis for mono-oxidation. organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Diphenyl Diselenide | General sulfides | Highly selective catalytic oxidation. organic-chemistry.org |

| Electrochemical Oxidation | Constant current (5 mA), DMF | Diaryl sulfides, Aryl alkyl sulfides | Selective formation of sulfoxides. researchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | Rh₂(esp)₂ | Organic sulfides | Catalyzed sulfoxidation. organic-chemistry.org |

Beyond oxidation, direct coupling reactions can form the diaryl sulfoxide structure. The Friedel-Crafts reaction of two equivalents of an arene with sulfur dioxide in the presence of an acid catalyst can produce diaryl sulfoxides. wikipedia.org A more targeted approach involves the reaction of arenes with thionyl chloride, facilitated by Lewis acid catalysts like BiCl₃ or Bi(OTf)₃, to yield aryl sulfinyl chlorides, which can be further reacted, or directly to diaryl sulfoxides. wikipedia.org

A particularly relevant strategy for dipyridyl systems is the palladium-catalyzed cross-coupling of pyridine sulfinate salts with bromopyridines. preprints.org For instance, 2-pyridyl sulfinate salts have been shown to be effective coupling partners with various bromopyridines, allowing for the synthesis of a wide range of bipyridine derivatives. preprints.org This methodology could be adapted for the synthesis of 3,3'-dipyridyl sulfoxide by using a 3-pyridyl sulfinate and a 3-halopyridine.

Another set of relevant reactions involves ligand coupling on a sulfur center. The reaction of alkyl 2-pyridyl sulfoxides with Grignard reagents can lead to the formation of 2,2'-bipyridines through a proposed σ-sulfurane intermediate. tandfonline.com While this specific outcome is a C-C coupling, the chemistry highlights the reactivity of pyridyl sulfoxides and the potential for ligand exchange and coupling pathways that could be manipulated to favor C-S bond formation under different conditions. tandfonline.comworktribe.com

Advanced Pyridine Ring Formation and Functionalization Techniques Applicable to 3,3'-Substitution

When direct linkage strategies are not ideal, the synthesis can focus on constructing the pyridine rings with the necessary functionalities in place. This involves advanced organic synthesis techniques, including multi-component reactions and regioselective functionalization.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.org Several MCRs are known for synthesizing substituted pyridine rings.

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org Modifications of this and other reactions, such as the Bohlmann-Rahtz pyridine synthesis, provide access to polysubstituted pyridines. core.ac.uk For example, a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone proceeds with total regiochemical control. core.ac.uk

More contemporary MCRs offer green and efficient routes. A one-pot, four-component reaction of an aryl aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce highly substituted pyridines in excellent yields and short reaction times. acs.org Such strategies could be envisioned to construct a 3-substituted pyridine ring that could later be dimerized or coupled.

Table 2: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reaction Name/Type | Components | Key Features |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | Forms dihydropyridines, requires subsequent oxidation. organic-chemistry.org |

| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl, Ammonia, Alkynone | One-pot cyclocondensation with high regioselectivity. core.ac.uk |

| Four-Component Reaction | Aryl aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Microwave-assisted, high yields, short reaction times. acs.org |

| L-proline catalyzed MCR | 6-substituted-1-tetralone, Aromatic aldehyde, Ammonium acetate | Mild, efficient, high-yielding synthesis of polysubstituted pyridines. acgpubs.org |

Achieving the specific 3,3'-substitution pattern requires precise control over the regioselectivity of reactions on the pyridine ring. Several methods have been developed for the regioselective functionalization of pyridines.

Directed ortho-metalation (DoM) is a powerful technique where a substituent on the ring directs deprotonation to an adjacent position. However, for 3-substituted pyridines, direct functionalization at the 3-position can be challenging. An alternative is the use of a halogen-metal exchange. For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative directs a highly regioselective bromine-magnesium exchange at the 3-position using iso-PrMgCl·LiCl. rsc.org The resulting pyridylmagnesium reagent can then react with various electrophiles. rsc.org

The generation of pyridyne intermediates offers another route. A 3,4-pyridyne, formed from a 3-chloro-2-alkoxypyridine, can undergo regioselective addition of a Grignard reagent at the 4-position, followed by an electrophilic quench at the 3-position, leading to 2,3,4-trisubstituted pyridines. nih.govresearchgate.net Furthermore, Lewis acid activation can control regioselectivity. The use of BF₃·OEt₂ can activate the pyridine ring for nucleophilic addition, while sterically shielding the C2 and C6 positions, thereby directing additions to the C4 position. acs.orguni-muenchen.de

Modern synthetic chemistry increasingly emphasizes sustainability. The principles of green chemistry, such as using environmentally benign solvents, catalytic reagents, and energy-efficient processes, are being applied to the synthesis of dipyridyl compounds.

Microwave-assisted organic synthesis has emerged as a key green technology, often leading to shorter reaction times, higher yields, and purer products. acs.org It has been successfully used in the multi-component synthesis of substituted pyridines and in the solvent-free synthesis of 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines. acs.orgacs.org

The choice of solvent is another critical factor. The use of water or ethanol, which are considered green solvents, is favored over hazardous organic solvents. acs.orgrsc.org For example, a green esterification method has been developed using concentrated ethyl acetate or aqueous micellar conditions, minimizing waste and allowing for solvent recycling. rsc.org Solvent-free, or neat, reaction conditions represent an ideal green approach, as demonstrated in the condensation of acetophenones with arylaldehydes by simply grinding the reactants together in a mortar. researchgate.net These principles can be applied to various steps in the synthesis of Pyridine, 3,3'-sulfinylbis-, from the formation of the pyridine rings to the final coupling or oxidation step, to create more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of Pyridine, 3,3 Sulfinylbis

Influence of Sulfinyl Group on Electronic Distribution and Reactivity Profiles of Pyridine (B92270) Rings

The sulfinyl group (–SO–) in Pyridine, 3,3'-sulfinylbis-, a diaryl sulfoxide (B87167), significantly influences the electronic properties and reactivity of the two pyridine rings. The sulfur atom in the sulfinyl group is electron-deficient and, in conjunction with the electronegative oxygen atom, exerts a strong electron-withdrawing effect on the attached pyridine rings. researchgate.net This effect is primarily inductive. researchgate.net The electron-withdrawing nature of the sulfinyl group decreases the electron density of the pyridine rings, making them less susceptible to electrophilic attack compared to unsubstituted pyridine. wikipedia.orglibretexts.org The reactivity of pyridine and its derivatives is generally suppressed towards electrophilic substitutions due to the decreased electron density in the aromatic system. wikipedia.org

This electron-withdrawing influence is not uniform across the pyridine ring. The positions ortho and para (2-, 4-, and 6-) to the sulfinyl group experience a more significant decrease in electron density, making the meta positions (3- and 5-) relatively more electron-rich and thus the preferred sites for electrophilic substitution, should it occur under forcing conditions. libretexts.orgslideshare.net Conversely, the reduced electron density at the ortho and para positions makes the pyridine rings more susceptible to nucleophilic attack at these sites. wikipedia.orgmsu.edu The ability of the pyridine ring to support a negative charge, particularly with the nitrogen atom, facilitates nucleophilic substitution reactions. msu.edu

The presence of the sulfinyl group can be compared to other electron-withdrawing substituents like the sulfonyl (–SO2–) group. The reactivity towards nucleophiles and the LUMO (Lowest Unoccupied Molecular Orbital) energies of related sulfur-bridged aromatic compounds increase in the order S < SO < SO2, indicating that the sulfinyl group is a potent but intermediate electron-withdrawing group. researchgate.net This electronic modulation is crucial in directing the regioselectivity of various chemical transformations.

Exploration of Nucleophilic and Electrophilic Reactivity at Pyridine Nitrogen and Carbon Centers

The electronic landscape of Pyridine, 3,3'-sulfinylbis- dictates its reactivity towards both nucleophiles and electrophiles at its various reactive centers: the pyridine nitrogen atoms and the carbon atoms of the rings.

Nucleophilic Reactivity: The nitrogen atoms in the pyridine rings possess lone pairs of electrons in sp² hybrid orbitals, rendering them basic and nucleophilic. libretexts.orgpharmaguideline.com They can react with electrophiles such as protons (in acid-base reactions), alkyl halides (to form pyridinium (B92312) salts), and metal ions. pharmaguideline.comrrbdavc.org However, the electron-withdrawing effect of the 3,3'-sulfinylbis- bridge reduces the basicity of the nitrogen atoms compared to unsubstituted pyridine. libretexts.org

Nucleophilic attack on the carbon centers of the pyridine rings is a key feature of their reactivity, especially given the electron-deficient nature imparted by the sulfinyl group. wikipedia.org Nucleophilic aromatic substitution (SNAr) is more facile in pyridines than in benzene (B151609) derivatives. msu.edu In Pyridine, 3,3'-sulfinylbis-, the positions ortho and para to the sulfinyl linkage (positions 2, 4, and 6) are activated towards nucleophilic attack. wikipedia.orgmsu.edu This is because the nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. msu.edu

Electrophilic Reactivity: Due to the electron-withdrawing sulfinyl group and the inherent electronegativity of the nitrogen atom, the pyridine rings in Pyridine, 3,3'-sulfinylbis- are deactivated towards electrophilic aromatic substitution. wikipedia.orglibretexts.org Such reactions, if they occur, require harsh conditions and will preferentially take place at the most electron-rich positions, which are the carbon atoms meta to the sulfinyl group (positions 5 and 5'). slideshare.net Direct nitration and Friedel-Crafts reactions on pyridine itself are often sluggish or fail, instead leading to reaction at the nitrogen atom. wikipedia.orglibretexts.org

The reactivity can be enhanced by N-oxidation of the pyridine rings to the corresponding pyridine N-oxides. wikipedia.orgscripps.edu The N-oxide functionality activates the 2- and 4-positions to both nucleophilic and electrophilic attack while deactivating the nitrogen, offering alternative synthetic routes. wikipedia.orgscripps.edu

Chemical Transformations Involving the Sulfinyl Moiety

The sulfinyl bridge in Pyridine, 3,3'-sulfinylbis- is not merely a passive linker; it actively participates in various chemical transformations, offering synthetic utility.

Reduction Pathways of the Sulfoxide Functionality

The sulfoxide group can be reduced to the corresponding sulfide (B99878) (thioether). This transformation can be achieved using various reducing agents. A common method involves reaction with triphenylphosphine (B44618) (PPh3), which is oxidized to triphenylphosphine oxide. researchgate.net Another approach is photocatalytic deoxygenation using visible light in the presence of a suitable photocatalyst and a sacrificial reductant. semanticscholar.org For instance, sulfoxides can be prepared by the oxidation of sulfides with agents like 3-chloroperbenzoic acid (m-CPBA). semanticscholar.org The reduction of pyridine derivatives can also be achieved with samarium diiodide (SmI2) in the presence of water, which can reduce the pyridine ring to piperidine. clockss.org In some cases, depending on the reaction conditions and the presence of other functional groups, the reduction of the sulfoxide can be accompanied by other transformations. pitt.eduescholarship.org

| Reducing Agent/Method | Product | General Notes |

|---|---|---|

| Triphenylphosphine (PPh3) | Sulfide | Forms triphenylphosphine oxide as a byproduct. researchgate.net |

| Photocatalytic Deoxygenation | Sulfide | Requires a photocatalyst and a sacrificial reductant under visible light. semanticscholar.org |

| Samarium Diiodide (SmI2)/H2O | Piperidine | Reduces the pyridine ring. clockss.org |

Participation in Cross-Coupling Reactions as Electrophilic Substrates

Diaryl sulfoxides, including Pyridine, 3,3'-sulfinylbis-, can serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions via cleavage of the carbon-sulfur (C–S) bond. tandfonline.com This desulfinylative coupling strategy provides an alternative to the use of organohalides.

One of the most significant applications is in Suzuki-Miyaura type cross-coupling reactions. Aryl sulfoxides can react with arylboronic acids in the presence of a nickel or palladium catalyst to form biaryl compounds. tandfonline.com For example, reactions catalyzed by a Pd–N-heterocyclic carbene (NHC) complex have been shown to be effective, tolerating a range of functional groups on both the sulfoxide and the boronic acid. tandfonline.com Notably, heteroaryl boronic acids, including those derived from pyridine, are compatible partners in these reactions. tandfonline.com

The reactivity of the sulfoxide in these couplings can be influenced by steric hindrance. While electronically diverse sulfoxides are generally well-tolerated, highly substituted aryl sulfoxides may exhibit reduced reactivity. tandfonline.com Comparative studies have indicated that aryl sulfoxides can be more reactive than other electrophiles like aryl chlorides and fluorides under certain palladium-catalyzed conditions. tandfonline.com

| Reaction Type | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Ni(acac)2/NHC or Pd-NHC complex | Forms biaryls; tolerates various functional groups. tandfonline.com |

| Sonogashira | Terminal alkynes | - | Forms sp²–sp carbon–carbon bonds. tandfonline.com |

| Buchwald-Hartwig | Amines | - | Forms aryl C–N bonds. tandfonline.com |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

Understanding the mechanisms of reactions involving Pyridine, 3,3'-sulfinylbis- and related compounds relies heavily on kinetic and spectroscopic techniques. nih.govvulcanchem.com

Kinetic Analysis: Kinetic studies, including steady-state and pre-steady-state analysis, provide crucial data on reaction rates, rate constants, and the influence of reactant concentrations. nih.govrsc.org By fitting experimental data to kinetic models, a minimal kinetic model for a reaction can be developed, which includes individual rate constants for each step of the reaction. nih.govmpg.de For example, in enzymatic reactions, stopped-flow absorbance traces can be used to monitor the kinetics of reduction or other fast steps. nih.gov Visual kinetic analysis methods allow for the rapid extraction of mechanistic information from reaction progress profiles. rsc.org The analysis of thermogravimetric data can also provide insights into reaction kinetics and mechanisms. mdpi.comnih.gov

Spectroscopic Analysis: Spectroscopic methods are indispensable for identifying reactants, intermediates, and products, as well as for probing the electronic structure of molecules.

NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information about organic molecules in solution. escholarship.orgescholarship.org Changes in chemical shifts can indicate changes in the electronic environment of atoms, for instance, upon complexation or reaction. researchgate.net

UV-Vis Spectroscopy: Used to study the electronic transitions in molecules. semanticscholar.org It can be employed to monitor the progress of a reaction by observing the change in absorbance at a specific wavelength. It is also used to study the formation of charge-transfer complexes. semanticscholar.org

FTIR Spectroscopy: Provides information about the functional groups present in a molecule. nih.gov It is particularly useful for monitoring reactions involving changes in functional groups, such as the oxidation of a sulfide to a sulfoxide or the reduction of a carbonyl group.

Mass Spectrometry (MS): Used to determine the molecular weight of compounds and to gain structural information from fragmentation patterns. nih.govescholarship.org Techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be used to analyze the products of thermal decomposition. nih.gov

By combining kinetic and spectroscopic data, a detailed picture of the reaction mechanism can be constructed, including the identification of reactive intermediates and transition states. mpg.de

Coordination Chemistry of Pyridine, 3,3 Sulfinylbis As a Multidentate Ligand

Principles of Ligand Design for Dipyridyl Sulfoxide (B87167) Systems

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties and functionalities. For dipyridyl sulfoxide systems like Pyridine (B92270), 3,3'-sulfinylbis-, the ligand architecture offers a unique combination of donor atoms—two pyridyl nitrogen atoms and the sulfoxide group (S=O)—which can coordinate through either the sulfur or the oxygen atom. This versatility allows for the formation of diverse coordination compounds with applications ranging from materials science to catalysis.

The final structure and connectivity of a metal complex are largely determined by the interplay of steric and electronic effects originating from the ligand. nih.govacs.org In dipyridyl sulfoxide systems, these factors are crucial in dictating the coordination geometry around the metal center.

Steric Factors: The spatial arrangement and bulk of the ligand's constituent groups can impose significant constraints on how it coordinates to a metal ion. Steric hindrance can prevent certain coordination modes and influence the adoption of a specific geometry. For instance, bulky substituents on the pyridine rings can prevent the formation of otherwise favorable structures, leading to complexes with lower coordination numbers or distorted geometries. nih.gov In some cases, steric crowding can be strategically employed to enforce a desired geometry, such as a more perfectly tetrahedral environment, by preventing distortions that might otherwise occur. nih.gov The relative orientation of the two pyridyl rings, governed by the sulfinyl bridge, also introduces a degree of preorganization or flexibility that affects the stability of the resulting chelate rings. Steric clashes between hydrogen atoms on polypyridyl ligands can lead to decreased complex stability. rsc.org

Electronic Factors: The electronic properties of the ligand, such as the electron-donating ability of the pyridine and sulfoxide groups, significantly influence the strength and nature of the metal-ligand bonds. The introduction of electron-withdrawing or electron-donating groups on the pyridine rings can modulate the Lewis basicity of the nitrogen donors, thereby tuning the physicochemical properties of the coordination compound. acs.org The sulfoxide group itself is a versatile donor; its coordination to a metal can occur through the "hard" oxygen atom or the "soft" sulfur atom. The choice of donor atom is heavily influenced by the electronic character of the metal ion, as described by the Hard and Soft Acids and Bases (HSAB) principle. Furthermore, the electronic conjugation between the different parts of the ligand can play a role, particularly in binuclear complexes where it can affect the reactivity. researchgate.net

The balance between these steric and electronic effects is particularly important for metal ions with flexible coordination preferences, such as Hg(II), where the ligand's intrinsic properties have a predominant role in directing the final structural arrangement. nih.govacs.org

The sulfoxide group in Pyridine, 3,3'-sulfinylbis- is a stereocenter, meaning the ligand can exist as a pair of enantiomers. This inherent chirality is a highly valuable feature that has been exploited in the development of ligands for asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. diva-portal.org Chiral sulfoxides have emerged as a versatile class of ligands for transition-metal-catalyzed reactions. nih.gov

The development of these ligands offers distinct advantages over more traditional chiral scaffolds:

Proximity of Chirality: The chiral sulfur atom is located close to the metal coordination site, which can lead to a more effective transfer of stereochemical information during a catalytic reaction. nih.gov

Dual Coordination Modes: The ability of the sulfoxide to coordinate through either the sulfur or oxygen atom provides an additional tool for tuning the steric and electronic environment of the catalyst. nih.gov

Modular Synthesis: The synthesis of chiral dipyridyl sulfoxide ligands can be approached using modular strategies, allowing for the systematic variation of substituents to fine-tune the ligand's properties for a specific enantioselective transformation. core.ac.uk Methodologies for producing enantiomerically enriched sulfoxides, such as the Andersen method or chiral auxiliary-directed functionalizations, are well-established. illinois.edu

These chiral ligands have been investigated for their potential in various palladium-catalyzed reactions and other stereoselective transformations. diva-portal.orgnih.gov The design of novel chiral ligands incorporating a sulfoxide group is an active area of research, aiming to create highly effective catalysts for the synthesis of pharmaceuticals and other fine chemicals. diva-portal.orgresearchgate.net

Complexation Behavior with Transition and Main Group Metal Ions

Pyridine, 3,3'-sulfinylbis- acts as a multidentate ligand, capable of forming stable complexes with a wide range of transition and main group metal ions. Its complexation behavior is dictated by the number and type of donor atoms involved in coordination, which in turn depends on the nature of the metal ion.

Spectroscopic techniques are indispensable for characterizing the resulting metal-ligand complexes and elucidating their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for determining the coordination mode of the sulfoxide group. The S=O stretching vibration in the free ligand serves as a diagnostic marker. scribd.com

If the ligand coordinates through the oxygen atom , electron density is drawn from the S=O bond to the metal, weakening the bond and causing a shift of the ν(S=O) band to a lower frequency (wavenumber). scribd.com

If the ligand coordinates through the sulfur atom , the metal donates electrons to the sulfur, and the S=O bond order increases through pπ-dπ back-bonding, resulting in a shift of the ν(S=O) band to a higher frequency. scribd.com Furthermore, the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds gives rise to new absorption bands in the far-IR region, providing direct evidence of coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to observe changes in the chemical shifts of the pyridine protons upon complexation. The coordination of the nitrogen atoms to a metal center typically leads to a downfield shift of the adjacent proton signals. The spectra of the complexes can confirm the ligand's binding and provide information about the symmetry of the complex in solution. jscimedcentral.comdtic.mil

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the electronic structure and bonding. These spectra are often characterized by intense bands arising from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the color of many transition metal complexes. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the identity of the metal ion and the coordination geometry.

| Spectroscopic Technique | Key Observable Feature | Structural Information Deduced |

|---|---|---|

| Infrared (IR) | Shift in ν(S=O) stretching frequency | Identifies sulfoxide coordination mode (S- vs. O-bonded) |

| Infrared (IR) | Appearance of new low-frequency bands | Confirmation of M-N and M-O bond formation |

| NMR (¹H) | Downfield shift of pyridine proton signals | Confirmation of pyridyl nitrogen coordination |

| UV-Visible | Appearance of charge-transfer bands | Information on electronic structure and metal-ligand interactions |

The properties of the metal ion, including its size, charge, and electronic configuration (d-electron count), profoundly influence the coordination mode of the Pyridine, 3,3'-sulfinylbis- ligand and the thermodynamic stability of the resulting complex. nih.gov

The HSAB principle is a useful guideline for predicting the preferred coordination site. "Hard" metal ions (e.g., Al³⁺, Cr³⁺, Fe³⁺) preferentially bind to "hard" donor atoms like the sulfoxide oxygen and the pyridyl nitrogen. In contrast, "soft" metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺) have a greater affinity for the "soft" sulfur atom. Borderline metals (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺) can coordinate to either S or O, depending on the specific electronic and steric context. scribd.com

This can lead to a variety of coordination modes:

Bidentate N,N'-chelation: The ligand coordinates through the two pyridine nitrogen atoms, forming a stable chelate ring with the metal center.

Monodentate N-coordination: Only one of the pyridine nitrogen atoms is involved in bonding.

Bridging: The ligand can bridge two metal centers, utilizing its different donor sites (e.g., N,N' bridging or N,S/O bridging).

Tridentate N,N',S/O-chelation: The ligand uses both pyridine nitrogens and one of the sulfoxide donor atoms to bind to a single metal center, although this may be sterically demanding.

The stability of the complex is also governed by the chelate effect; the formation of five- or six-membered chelate rings is generally thermodynamically favorable compared to coordination with analogous monodentate ligands. The specific geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) will also dictate how many ligands can be accommodated and in what orientation. mdpi.com

Ligand substitution is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org The study of these reactions provides insight into the reactivity and stability of the complexes. The mechanisms of ligand substitution reactions are generally classified on a continuum between two extremes:

Dissociative (D) Mechanism: The reaction proceeds in two steps, with the initial, rate-determining step being the cleavage of the bond to the departing ligand to form an intermediate with a lower coordination number. This is more common for sterically congested or octahedral complexes. libretexts.orgcaltech.edu

Associative (A) Mechanism: The incoming ligand first attacks the metal center to form a higher-coordinate intermediate, followed by the departure of the leaving group. This pathway is common for complexes that are not coordinatively saturated, such as square planar d⁸ complexes (e.g., Pd(II), Pt(II)). libretexts.orgcaltech.edu

An Interchange (I) mechanism, where the incoming ligand enters the coordination sphere as the departing ligand is leaving in a concerted process, is also possible. This can have either associative (Iₐ) or dissociative (Iₑ) character. oup.com

For complexes of Pyridine, 3,3'-sulfinylbis-, the dynamics will be influenced by the lability of the metal center. For example, Pd(II) complexes are known to undergo ligand substitution reactions much more rapidly than their Pt(II) analogues. acs.org The multidentate nature of the ligand can also slow down substitution rates due to the chelate effect, as multiple bonds must be broken for the ligand to be fully replaced.

Equilibrium studies, often conducted using techniques like NMR or UV-Vis titrations, are used to determine the stability constants of the complexes in solution and to understand the speciation in mixtures containing the metal ion and the ligand. acs.org These studies are crucial for understanding how the coordination assemblies behave under specific conditions, which is essential for the design of functional materials and catalysts.

Lack of Published Research Hinders Exploration of Pyridine, 3,3'-sulfinylbis- in Supramolecular Chemistry

Despite a comprehensive search of available scientific literature, no specific research articles or detailed data could be found on the coordination chemistry of "Pyridine, 3,3'-sulfinylbis-" as a multidentate ligand for applications in supramolecular chemistry. Consequently, the construction of a detailed article focusing on its self-assembly strategies and the design of functional supramolecular architectures, as per the requested outline, cannot be fulfilled at this time.

The field of supramolecular chemistry heavily relies on the principles of molecular recognition and self-assembly to create complex, functional architectures from individual molecular building blocks. The interaction between metal ions and organic ligands, particularly those containing pyridyl moieties, is a cornerstone of this "bottom-up" approach to nanotechnology. The geometry and electronic properties of the ligand, combined with the coordination preferences of the metal ion, dictate the final structure of the supramolecular assembly, which can range from discrete cages and macrocycles to extended coordination polymers and metal-organic frameworks.

For a thorough investigation into the potential of "Pyridine, 3,3'-sulfinylbis-" as a coordination building block, specific research would be required to elucidate key aspects such as:

Coordination Behavior: Understanding how the sulfinyl linker and the relative orientation of the two pyridine rings influence the ligand's coordination to various metal centers. This would involve synthesizing and characterizing metal-ligand complexes to determine coordination numbers, geometries, and binding affinities.

Self-Assembly Processes: Investigating the spontaneous organization of "Pyridine, 3,3'-sulfinylbis-" and metal ions into well-defined supramolecular structures. This would involve exploring the effects of reaction conditions such as solvent, temperature, and stoichiometry on the outcome of the self-assembly process.

Structural Characterization: Utilizing techniques like single-crystal X-ray diffraction to determine the precise three-dimensional structures of any resulting supramolecular architectures. This is crucial for understanding the intricate network of interactions that hold the assembly together.

Functional Properties: Once characterized, any novel supramolecular architectures would need to be studied for potential applications in areas such as catalysis, sensing, gas storage, or drug delivery.

Without such foundational research, any discussion on the application of "Pyridine, 3,3'-sulfinylbis-" in supramolecular chemistry would be purely speculative. The scientific community has explored a vast array of bis-pyridyl ligands with different spacers, but it appears that the sulfinyl-bridged variant, "Pyridine, 3,3'-sulfinylbis-", remains an uninvestigated component in the toolkit of supramolecular chemists.

Future research in this area would be necessary to provide the data required to populate the detailed outline requested. Such studies would contribute to the broader understanding of ligand design principles in the fascinating and rapidly evolving field of supramolecular chemistry.

Catalytic Applications and Materials Science Integration of Pyridine, 3,3 Sulfinylbis Derivatives

Asymmetric Catalysis Employing Pyridine (B92270), 3,3'-sulfinylbis- Derived Ligands

The application of chiral ligands derived from Pyridine, 3,3'-sulfinylbis- has gained significant traction in the field of asymmetric catalysis. These ligands are instrumental in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. researchgate.net

Enantioselective Transformations Mediated by Chiral Complexes

Chiral complexes formed from Pyridine, 3,3'-sulfinylbis- derived ligands have demonstrated remarkable efficacy in mediating a variety of enantioselective transformations. The chirality at the sulfur center of the sulfinyl group plays a crucial role in creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. These ligands have been successfully employed in the synthesis of chiral sulfoxides, which are not only valuable products in their own right but also serve as key intermediates and chiral auxiliaries in organic synthesis. researchgate.netnih.gov

The strategic design of these ligands, often involving the introduction of various substituents on the pyridine rings, allows for the fine-tuning of their steric and electronic properties. This tunability is essential for optimizing the enantioselectivity and reactivity of the catalytic system for a specific transformation. For instance, palladium(II) complexes bearing chiral sulfoxide (B87167) ligands have been effectively used in enantioselective C-H functionalization reactions, leading to the synthesis of highly enantioenriched diaryl sulfoxides. researchgate.net

Table 1: Enantioselective C-H Olefination with Chiral Sulfoxide Ligands This interactive table summarizes the performance of different chiral sulfoxide ligands in Pd(II)-catalyzed enantioselective C-H olefination.

| Ligand Type | Substrate Scope | Enantioselectivity (up to) | Key Features |

| Mono-N-protected amino acids | Free carboxylic acids | High | Addresses challenges with versatile substrate classes. |

| 2,6-disubstituted pyridines | Various | High | Demonstrates the importance of ligand design for specific substrates. |

| 2,2'-bipyridines | Various | High | Highlights the modularity and tunability of ligands. |

| Chiral Sulfoxide Directing Groups | Non-chiral or racemic sulfoxides | 99% | Enables desymmetrization and parallel kinetic resolution. researchgate.net |

Role in Metal-Catalyzed Organic Reactions

Ligands derived from Pyridine, 3,3'-sulfinylbis- are particularly effective in a range of metal-catalyzed organic reactions, most notably palladium-catalyzed cross-coupling reactions. semanticscholar.orgresearchgate.net Pyridine sulfinates, which can be readily prepared from the corresponding thiols, have emerged as robust and versatile nucleophilic coupling partners for aryl and heteroaryl halides. semanticscholar.org This methodology provides an efficient route for the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. researchgate.net

The success of these ligands in palladium catalysis can be attributed to several factors. The pyridine nitrogen atom can coordinate to the metal center, influencing the catalytic activity. Furthermore, the sulfinyl group can act as a hemilabile ligand, transiently coordinating to the metal and promoting key steps in the catalytic cycle. The trans influence of the sulfinyl group can also impact the stability and reactivity of the palladium complex. us.es

Table 2: Palladium-Catalyzed Cross-Coupling Reactions with Pyridine Sulfinates This interactive table showcases the scope and efficiency of pyridine sulfinates in cross-coupling reactions.

| Pyridine Sulfinate Position | Coupling Partner | Catalyst System | Yield | Significance |

| Pyridine-2-sulfinate | Aryl Bromide | Pd(OAc)₂ / PPh₃ | High | Overcomes limitations of unstable pyridine-2-boronates. semanticscholar.org |

| Pyridine-3-sulfinate | Aryl Chloride | Pd(OAc)₂ / Tricyclohexylphosphine | 99% | Demonstrates broad scope with various halides. semanticscholar.org |

| Pyridine-4-sulfinate | Heteroaryl Bromide | Pd(OAc)₂ / PPh₃ | Good | Enables synthesis of linked pyridine systems. semanticscholar.org |

Organocatalytic Properties and Mechanisms

Beyond their role as ligands in metal catalysis, derivatives of Pyridine, 3,3'-sulfinylbis- can also exhibit organocatalytic activity. The pyridine moiety itself is a known organocatalyst, capable of activating substrates through the formation of pyridinium (B92312) ions. researchgate.net Recent research has explored the photochemical functionalization of pyridines through the generation of pyridinyl radicals. researchgate.netnih.gov

In one notable mechanism, a dithiophosphoric acid catalyst performs three distinct roles: it acts as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to form the pyridinyl radical, and a hydrogen atom abstractor to generate a second radical species. researchgate.netnih.gov The subsequent coupling of these two radicals leads to the functionalization of the pyridine ring with high regioselectivity. This type of organocatalytic strategy opens up new avenues for the transition-metal-free modification of pyridine-containing molecules. jiaolei.group

Development of Functional Materials and Composite Systems

The integration of Pyridine, 3,3'-sulfinylbis- derivatives into functional materials and composite systems is an emerging area of research, driven by the unique properties these compounds can impart.

Incorporation into Polymer Architectures and Macromolecular Structures

The pyridine units within Pyridine, 3,3'-sulfinylbis- can be incorporated into polymer backbones to create materials with tailored properties. For example, pyridine-based polybenzimidazoles (PBIs) have been synthesized for use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The basic nitrogen atoms of the pyridine rings can interact with phosphoric acid, leading to high proton conductivity at elevated temperatures. The incorporation of such pyridine derivatives can enhance the processability and performance of these polymers. benicewiczgroup.com

Synthesis of Redox-Active Materials

The ability of the pyridine moiety to participate in reversible redox processes makes Pyridine, 3,3'-sulfinylbis- derivatives attractive precursors for the synthesis of redox-active materials. mdpi.com For instance, tris(4-(pyridin-4-yl)phenyl)amine, a related pyridine-containing compound, has been used as a redox-active ligand to construct coordination frameworks. researchgate.net These materials can exhibit multiple accessible redox states, which can be switched both chemically and electrochemically. Such redox-switchable materials have potential applications in sensing, catalysis, and energy storage. mdpi.comresearchgate.net

Comprehensive Search Reveals Scant Data on Electrocatalytic and Photo/Electrochemical Applications of Pyridine, 3,3'-sulfinylbis-

Despite a thorough and targeted search of scientific literature and databases, there is a notable absence of published research on the specific electrocatalytic and photo/electrochemical applications of the chemical compound Pyridine, 3,3'-sulfinylbis- and its direct derivatives. Extensive queries aimed at uncovering its use in advanced systems such as electrocatalysis and photo/electrochemistry did not yield any specific studies, datasets, or detailed findings.

The investigation sought to identify research pertaining to the catalytic activity, performance metrics, and integration of Pyridine, 3,3'-sulfinylbis- into materials for advanced electrochemical systems. However, the search results consistently led to broader categories of pyridine-containing compounds, such as bipyridines and terpyridines, which have been explored for their roles as ligands in catalytic metal complexes. The specific sulfinyl-bridged pyridine dimer, which is the focus of this inquiry, does not appear to be a subject of investigation within the reviewed literature for these applications.

Consequently, it is not possible to provide an article section with detailed research findings or data tables on the electrocatalytic and photo/electrochemical applications of Pyridine, 3,3'-sulfinylbis-, as the foundational research data appears to be unavailable in the public domain. Further research would be required to explore the potential of this compound in the specified fields.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Comprehensive Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "Pyridine, 3,3'-sulfinylbis-" in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides definitive evidence of the covalent framework, connectivity, and spatial relationships of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number of unique proton environments and their connectivity through spin-spin coupling. For the symmetric "Pyridine, 3,3'-sulfinylbis-" molecule, four distinct signals corresponding to the aromatic protons of the pyridine (B92270) rings are expected. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfoxide (B87167) group and the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, five distinct signals are anticipated: four for the aromatic carbons of the pyridine rings and one for the carbon atoms directly bonded to the nitrogen.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assembling the structure.

COSY establishes correlations between protons that are coupled, typically through two or three bonds, confirming the neighboring protons within each pyridine ring. huji.ac.illibretexts.orglibretexts.org

HSQC correlates each proton signal with the carbon signal of the atom it is directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C spectra. wikipedia.orglibretexts.orgpressbooks.pub

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 3,3'-sulfinylbis- (in CDCl₃)

Note: These are predicted values based on the analysis of pyridine and related sulfoxide compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 / C-2 | ~8.80 | ~152.0 |

| H-4 / C-4 | ~7.90 | ~138.0 |

| H-5 / C-5 | ~7.40 | ~124.0 |

| H-6 / C-6 | ~8.70 | ~150.0 |

| C-3 | - | ~140.0 |

Vibrational Spectroscopy for Functional Group Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "Pyridine, 3,3'-sulfinylbis-" would be dominated by a strong absorption band characteristic of the S=O stretching vibration from the sulfoxide group, typically appearing in the 1030-1070 cm⁻¹ region. Other key bands include C=N and C=C stretching vibrations from the pyridine rings (approx. 1570-1610 cm⁻¹) and C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹). nist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyridine ring breathing modes, which are often strong in Raman spectra, would be expected around 990-1030 cm⁻¹. researchgate.netresearchgate.netsemanticscholar.org The symmetric S=O stretch is also Raman active. The combination of IR and Raman data helps to confirm the molecular symmetry and functional group composition.

Interactive Data Table: Key Predicted Vibrational Frequencies for Pyridine, 3,3'-sulfinylbis-

Note: These are predicted values. Actual experimental frequencies may differ.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 (Medium) | 3050 - 3100 (Strong) |

| Pyridine Ring C=C, C=N Stretch | 1570 - 1610 (Strong) | 1570 - 1610 (Medium) |

| S=O Stretch | 1030 - 1070 (Very Strong) | 1030 - 1070 (Weak) |

| Pyridine Ring Breathing | ~1000 (Medium) | ~1000 (Very Strong) |

| C-S Stretch | 650 - 750 (Medium-Weak) | 650 - 750 (Medium) |

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Identification and Purity Assessment (e.g., LC-ESI-MS/MS, GC-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of "Pyridine, 3,3'-sulfinylbis-" and for studying its fragmentation patterns. The molecular formula is C₁₀H₈N₂OS, with a monoisotopic mass of approximately 204.04 Da.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z 204. Key fragmentation pathways would likely involve the loss of the sulfinyl group (SO), leading to a fragment corresponding to 3,3'-bipyridine, or cleavage of the carbon-sulfur bonds.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), are ideal for purity assessment. LC separates the target compound from any impurities, and the subsequent MS analysis provides mass information for each component. Tandem MS (MS/MS) experiments on the protonated molecule [M+H]⁺ would be used to induce fragmentation and provide further structural confirmation. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data for Pyridine, 3,3'-sulfinylbis-

| Parameter | Predicted Value (m/z) | Description |

| Molecular Ion [M]⁺ | 204.04 | Corresponds to the monoisotopic mass of C₁₀H₈N₂OS. |

| Protonated Molecule [M+H]⁺ | 205.05 | Observed in ESI-MS (positive ion mode). |

| Key Fragment [M-O]⁺ | 188.04 | Loss of the oxygen atom from the sulfoxide. |

| Key Fragment [M-SO]⁺ | 156.07 | Loss of the sulfinyl group, forming 3,3'-bipyridine. |

Single Crystal X-ray Diffraction (XRD) for Precise Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govmdpi.com If a suitable single crystal of "Pyridine, 3,3'-sulfinylbis-" can be grown, XRD analysis would provide exact atomic coordinates, allowing for the precise measurement of all bond lengths, bond angles, and torsion angles.

This technique would reveal the conformation of the molecule, including the geometry around the pyramidal sulfur atom of the sulfoxide group and the relative orientation of the two pyridine rings. Furthermore, XRD analysis elucidates the crystal packing arrangement, identifying intermolecular interactions such as hydrogen bonds, π-π stacking, or other non-covalent forces that govern the supramolecular architecture.

Interactive Data Table: Illustrative Crystallographic Parameters (Hypothetical)

Note: This table is hypothetical as no experimental crystal structure has been published. The values are for illustrative purposes only.

| Parameter | Hypothetical Value | Information Provided |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 12.1 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| C-S Bond Length (Å) | ~1.80 | Distance between carbon and sulfur atoms. |

| S=O Bond Length (Å) | ~1.50 | Distance between sulfur and oxygen atoms. |

| C-S-C Angle (°) | ~98 | Bond angle around the sulfur atom. |

| O-S-C Angle (°) | ~106 | Bond angle around the sulfur atom. |

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry, Chronoamperometry) for Redox Behavior Characterization

Electrochemical techniques are used to study the redox properties of "Pyridine, 3,3'-sulfinylbis-", specifically its ability to be oxidized or reduced.

Cyclic Voltammetry (CV): Cyclic voltammetry is the most common technique for this purpose. A CV experiment would measure the current that develops in a solution containing the compound as the potential is swept back and forth. This would reveal the potentials at which the molecule undergoes electron transfer processes. The pyridine moieties can undergo reduction, while the sulfoxide group can be either oxidized to a sulfone or reduced. The resulting voltammogram would provide information on the reduction and oxidation potentials, the stability of the resulting radical ions, and the reversibility of the redox processes. This information is valuable for understanding the electronic properties of the molecule and its potential applications in materials science or catalysis.

Interactive Data Table: Predicted Electrochemical Properties (Illustrative)

Note: These values are illustrative, based on related pyridine and sulfoxide compounds, and would be determined experimentally in a non-aqueous electrolyte.

| Process | Predicted Potential Range (vs. Ag/AgCl) | Characteristics |

| Reduction of Pyridine Rings | -1.8 to -2.5 V | Typically an irreversible or quasi-reversible process. |

| Oxidation of Sulfoxide to Sulfone | +1.2 to +1.8 V | Generally an irreversible oxidation process. |

Theoretical and Computational Chemistry Studies of Pyridine, 3,3 Sulfinylbis

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netijcce.ac.irsyxbsyjg.comaps.orgnih.gov For Pyridine (B92270), 3,3'-sulfinylbis-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide fundamental insights into its molecular properties.

Key Objectives of DFT Calculations:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles, particularly around the flexible sulfinyl bridge.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. ijcce.ac.ir

Reactivity Descriptors: Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. ijcce.ac.ir Global reactivity descriptors such as electronegativity, chemical hardness, and softness would also be calculated to quantify its reactivity.

Vibrational Analysis: The calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra, which can be used to characterize the compound and confirm the optimized structure corresponds to a true energy minimum.

Below is an illustrative data table showing the type of information that would be generated from DFT calculations on Pyridine, 3,3'-sulfinylbis-.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1150.45 | Indicates the overall stability of the molecule. |

| Dipole Moment (Debye) | 3.5 D | Quantifies the molecule's overall polarity. |

| HOMO Energy (eV) | -6.8 eV | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.6 eV | Indicates chemical reactivity and electronic excitability. |

Molecular Dynamics Simulations for Investigating Supramolecular Assembly and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.netresearchgate.netacs.org For Pyridine, 3,3'-sulfinylbis-, MD simulations would be invaluable for understanding how individual molecules interact with each other and with solvent molecules to form larger assemblies.

Applications of MD Simulations:

Solvation Effects: Simulating the molecule in various solvents (e.g., water, DMSO) to understand its solubility and the conformation it adopts in solution. researchgate.net

Supramolecular Assembly: Investigating the potential for Pyridine, 3,3'-sulfinylbis- to self-assemble into ordered structures through non-covalent interactions like hydrogen bonding (via the sulfoxide (B87167) oxygen) and π-π stacking (between pyridine rings).

Interaction Analysis: Radial distribution functions (RDFs) would be calculated to quantify the probability of finding one atom at a certain distance from another, providing detailed insight into intermolecular bonding and structural organization in the condensed phase.

An MD simulation would track the trajectory of each atom in a system containing multiple Pyridine, 3,3'-sulfinylbis- molecules, providing a dynamic view of their interactions.

| Interaction Type | Participating Groups | Potential Significance |

|---|---|---|

| π-π Stacking | Pyridine Rings | Drives the formation of ordered stacks or aggregates. |

| Hydrogen Bonding | Sulfoxide Oxygen (acceptor) with solvent (e.g., water) | Influences solubility and conformation in protic solvents. |

| Dipole-Dipole Interactions | Polar S=O bond | Contributes to the overall cohesion and packing in the solid or liquid state. |

In Silico Design Principles and Ligand Optimization Strategies

In silico methods are critical in modern drug discovery and materials science for designing novel molecules with desired properties. nih.govwjpls.orgmdpi.comauctoresonline.orgnih.gov Pyridine, 3,3'-sulfinylbis- could serve as a core scaffold for designing new ligands, for example, for metal coordination or as inhibitors for biological targets.

Strategies for Ligand Optimization:

Pharmacophore Modeling: If a biological target is known, a pharmacophore model can be developed based on the essential features required for binding. The Pyridine, 3,3'-sulfinylbis- structure could be modified to better match the pharmacophore.

Structure-Activity Relationship (SAR) Studies: By computationally introducing various functional groups onto the pyridine rings, a virtual library of derivatives can be created. Their properties (e.g., binding affinity to a target protein) would be calculated to establish a SAR.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed derivatives, helping to prioritize candidates with favorable drug-like profiles for synthesis. wjpls.org

The goal is to guide the synthesis of new molecules with improved efficacy, selectivity, and pharmacokinetic properties.

| Modification Site | Example Substituent | Desired Outcome | Computational Metric |

|---|---|---|---|

| Pyridine Ring (Position 5) | -NH2 (Amine group) | Introduce hydrogen bond donor to interact with protein backbone. | Improved docking score; formation of specific H-bonds. |

| Pyridine Ring (Position 6) | -CF3 (Trifluoromethyl) | Increase binding affinity through hydrophobic interactions. | Lower calculated binding free energy (ΔGbind). |

| Sulfinyl Group | Oxidation to Sulfonyl | Alter geometry and hydrogen bond accepting capability. | Changes in binding pose and interaction patterns. |

Computational Analysis of Reaction Pathways and Mechanistic Insights

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. mdpi.comorganic-chemistry.orgnottingham.ac.ukorganic-chemistry.orgescholarship.org For Pyridine, 3,3'-sulfinylbis-, this would be useful for understanding its synthesis and potential degradation pathways.

Areas of Investigation:

Synthesis Mechanism: The most common synthesis of diaryl sulfoxides involves the oxidation of the corresponding sulfide (B99878) (Pyridine, 3,3'-thiobis-). DFT calculations could be used to model the reaction pathway with a given oxidant (e.g., H₂O₂). This involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. organic-chemistry.org

Reaction Energetics: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This helps in understanding the feasibility of a proposed mechanism.

Selectivity: In cases where multiple products can be formed (e.g., over-oxidation to the sulfone), computational analysis can help predict the conditions that would favor the formation of the desired sulfoxide product.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Sulfide + H₂O₂) | 0.0 | Starting materials of the reaction. |

| Transition State (TS1) | +15.2 | The energy barrier for the oxidation to sulfoxide. |

| Product (Sulfoxide + H₂O) | -45.8 | The final desired product, thermodynamically favored. |

| Transition State (TS2) | +25.6 | Energy barrier for over-oxidation to the sulfone. |

Future Research Trajectories and Emerging Paradigms in Dipyridyl Sulfoxide Chemistry

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future efforts in the synthesis of 3,3'-dipyridyl sulfoxide (B87167) will likely focus on moving away from traditional oxidation methods that often rely on stoichiometric and potentially hazardous reagents.

Photocatalytic Oxidation: A significant area of innovation lies in the use of visible-light photocatalysis for the selective oxidation of the precursor, 3,3'-dipyridyl sulfide (B99878). rsc.org This approach utilizes light as a clean energy source to generate reactive oxygen species that can efficiently convert the sulfide to the sulfoxide. Research in this area could focus on developing novel, metal-free organic photosensitizers to drive the reaction, thereby enhancing its green credentials. The optimization of reaction conditions, such as solvent systems and light sources, will be crucial to maximize yield and selectivity while minimizing energy consumption. rsc.org

Electrochemical Synthesis: Electrochemical methods offer another promising avenue for the green synthesis of 3,3'-dipyridyl sulfoxide. nih.gov Anodic oxidation of the corresponding sulfide can provide a highly controlled and reagent-free method for sulfoxide formation. Future research could explore different electrode materials and electrolyte systems to optimize the efficiency and selectivity of this transformation. The scalability of electrochemical synthesis makes it an attractive option for industrial applications.

Biocatalytic Approaches: The use of enzymes, such as monooxygenases, for the selective oxidation of sulfides represents a highly sustainable and atom-economical route. nih.gov Future research could involve the discovery or engineering of enzymes that can specifically recognize and oxidize 3,3'-dipyridyl sulfide with high enantioselectivity, leading to the production of chiral sulfoxides which are valuable in asymmetric synthesis.

| Synthetic Route | Key Advantages | Potential Research Directions |

| Photocatalysis | Utilizes renewable light energy, mild reaction conditions. rsc.org | Development of metal-free photosensitizers, optimization of light source and solvent. |

| Electrochemistry | Reagent-free, high degree of control, scalable. nih.gov | Exploration of novel electrode materials, optimization of electrolyte systems. |

| Biocatalysis | High selectivity, environmentally benign, potential for chirality. nih.gov | Enzyme discovery and engineering, optimization of reaction media. |

Expansion into Novel Catalytic Platforms and Reaction Classes

The coordination chemistry of 3,3'-dipyridyl sulfoxide is a largely unexplored area with significant potential for the development of novel catalytic systems. The presence of both nitrogen and oxygen donor atoms allows for versatile coordination to a wide range of metal centers.

Design of Metal Complexes: Future research will focus on the synthesis and characterization of novel metal complexes of 3,3'-dipyridyl sulfoxide with various transition metals. The electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the pyridine (B92270) rings, thus influencing their catalytic activity. acs.org The sulfoxide group itself can act as a chiral center, opening up possibilities for asymmetric catalysis. researchgate.net

Homogeneous and Heterogeneous Catalysis: These metal complexes could find applications in a variety of catalytic transformations, including oxidation reactions, C-H activation, and cross-coupling reactions. researchgate.net Efforts to immobilize these complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts, which are highly desirable from an industrial perspective.

Bio-inspired Catalysis: The structure of 3,3'-dipyridyl sulfoxide bears some resemblance to the ligands found in the active sites of certain metalloenzymes. This similarity can be exploited in the design of bio-inspired catalysts for challenging transformations such as water oxidation or carbon dioxide reduction. nih.govacs.org

| Catalytic Platform | Potential Applications | Research Focus |

| Homogeneous Catalysis | Oxidation, C-H activation, cross-coupling. researchgate.net | Synthesis of novel metal complexes, tuning of electronic properties. |

| Heterogeneous Catalysis | Recyclable catalysts for industrial processes. | Immobilization of complexes on solid supports. |

| Bio-inspired Catalysis | Water oxidation, CO2 reduction. nih.govacs.org | Design of catalysts mimicking metalloenzyme active sites. |

Rational Design of Advanced Functional Materials with Tunable Properties

The rigid and angular geometry of 3,3'-dipyridyl sulfoxide, combined with its coordinating ability, makes it an excellent building block for the construction of advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The self-assembly of 3,3'-dipyridyl sulfoxide with metal ions can lead to the formation of coordination polymers and MOFs with diverse topologies and functionalities. nih.govwhiterose.ac.uk The porosity and chemical environment of these materials can be rationally designed by careful selection of the metal node and by introducing functional groups onto the pyridine rings. Such materials could have applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Assemblies: The ability of the sulfoxide group to participate in hydrogen bonding and other non-covalent interactions can be harnessed to construct intricate supramolecular assemblies. researchgate.net These assemblies could exhibit interesting photophysical or electronic properties, making them suitable for applications in sensing, molecular recognition, and optoelectronics. nih.gov

Responsive Materials: The sulfoxide group is redox-active and can be reversibly oxidized to the corresponding sulfone. This property could be exploited to create stimuli-responsive materials that change their properties (e.g., color, fluorescence, or conductivity) in response to an external stimulus.

| Material Type | Potential Applications | Design Strategy |

| Coordination Polymers/MOFs | Gas storage, separation, catalysis. nih.gov | Judicious choice of metal nodes and functionalized ligands. |

| Supramolecular Assemblies | Sensing, molecular recognition, optoelectronics. researchgate.netnih.gov | Exploitation of non-covalent interactions. |

| Responsive Materials | Sensors, switches. | Incorporation of the redox-active sulfoxide moiety. |

Integration and Exploration in Bio-Inspired and Biomimetic Systems

The field of bio-inspired chemistry seeks to mimic the principles of biological systems to create novel functional molecules and materials. The unique features of 3,3'-dipyridyl sulfoxide make it a compelling candidate for exploration in this area.

Mimicking Enzyme Active Sites: As mentioned earlier, metal complexes of dipyridyl sulfoxide can serve as structural and functional models for the active sites of metalloenzymes involved in redox catalysis. acs.org By studying the reactivity of these synthetic analogues, researchers can gain valuable insights into the mechanisms of their biological counterparts.

Development of Artificial Enzymes: The ultimate goal of this research trajectory is to develop artificial enzymes based on the dipyridyl sulfoxide scaffold that can catalyze specific chemical reactions with high efficiency and selectivity under mild conditions. These "synzymes" could have a wide range of applications in chemical synthesis and biotechnology.

Bio-orthogonal Catalysis: The development of catalysts that can operate within a biological environment without interfering with native biochemical processes is a rapidly growing field. The unique structure of dipyridyl sulfoxide-based catalysts could be exploited to develop new bio-orthogonal reactions for applications in chemical biology and medicinal chemistry.

| Bio-inspired Application | Research Goal | Potential Impact |

| Enzyme Mimicry | Understanding biological catalytic mechanisms. | Advancing knowledge in biochemistry and enzymology. |

| Artificial Enzymes | Creating highly efficient and selective synthetic catalysts. | Revolutionizing chemical synthesis and biotechnology. |

| Bio-orthogonal Catalysis | Developing catalysts for biological systems. | Enabling new tools for chemical biology and medicine. |

Q & A

Q. Advanced Experimental Design

- Reactivity : Maleimide groups in BMSO target cysteine thiols. Ensure reducing agents (e.g., DTT) are removed pre-reaction to avoid competition .

- Stoichiometry : Use a 5:1 cross-linker:protein molar ratio to balance specificity and over-cross-linking.

- Quenching : Terminate reactions with excess thiols (e.g., β-mercaptoethanol) to block unreacted maleimides.

- Controls : Include "no cross-linker" and "boiled protein" controls to distinguish specific interactions from artifacts .

Troubleshooting : If cross-links are undetected, check pH (optimal range: 6.5–7.5) and reaction time (30–60 minutes at 25°C). For membrane proteins, include detergents (e.g., Triton X-100) to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.